Lipophilicity Modulation by 5-Fluoro Substitution
The introduction of a fluorine atom at the 5-position reduces the consensus Log Po/w from 0.82 (non-fluorinated analog 1-methyl-3-nitropyridin-2(1H)-one, CAS 32896-91-6) to 0.24 for the target compound, a decrease of approximately 0.58 log units . This shift is consistent with the well-established electron-withdrawing effect of fluorine, which increases polarity and reduces partitioning into hydrophobic environments. The target compound's XLogP3-AA value is 0.2, and its topological polar surface area (TPSA) is 66.1–67.82 Ų, compared to 67.82 Ų for the non-fluorinated analog [1].
| Evidence Dimension | Consensus Log Po/w (lipophilicity) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 0.24; XLogP3-AA = 0.2; TPSA = 66.1–67.82 Ų |
| Comparator Or Baseline | 1-Methyl-3-nitropyridin-2(1H)-one (CAS 32896-91-6): LogP = 0.82; TPSA = 67.82 Ų |
| Quantified Difference | ΔLogP ≈ −0.58 (more hydrophilic); TPSA essentially unchanged |
| Conditions | Computed physicochemical properties; consensus Log Po/w from Bidepharm platform (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT averaged); XLogP3-AA from PubChem |
Why This Matters
Lower LogP improves aqueous solubility and can reduce non-specific protein binding, a critical parameter for fragment-based drug design and PROTAC linker optimization where excessive lipophilicity is a known liability.
- [1] PubChem. Compound Summary for CID 75201268: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/75201268 (accessed 2026-04-25). View Source
